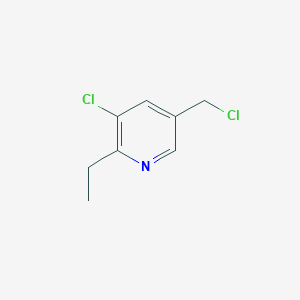

3-Chloro-5-chloromethyl-2-ethyl-pyridine

Description

3-Chloro-5-chloromethyl-2-ethyl-pyridine is a pyridine derivative featuring substituents at the 2-, 3-, and 5-positions of the aromatic ring. The 2-ethyl group contributes steric bulk and moderate electron-donating effects, while the 3-chloro and 5-chloromethyl groups introduce electron-withdrawing and reactive functionalities, respectively. This compound is primarily utilized as an intermediate in pharmaceuticals, agrochemicals, and materials science due to its versatile reactivity, particularly at the chloromethyl (-CH₂Cl) site, which enables further functionalization via nucleophilic substitution or cross-coupling reactions .

Properties

Molecular Formula |

C8H9Cl2N |

|---|---|

Molecular Weight |

190.07 g/mol |

IUPAC Name |

3-chloro-5-(chloromethyl)-2-ethylpyridine |

InChI |

InChI=1S/C8H9Cl2N/c1-2-8-7(10)3-6(4-9)5-11-8/h3,5H,2,4H2,1H3 |

InChI Key |

NQAYHWXZFXFUSX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=N1)CCl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Below is a systematic comparison of 3-Chloro-5-chloromethyl-2-ethyl-pyridine with structurally related pyridine derivatives, focusing on substituent effects, synthetic methods, and applications.

Substituent Effects and Reactivity

Table 1: Structural and Functional Group Comparison

Key Observations:

- The 2-ethyl group in the target compound distinguishes it from simpler analogs like 2-Chloro-5-(chloromethyl)pyridine, providing enhanced lipophilicity and steric hindrance, which may improve pharmacokinetic properties in drug design .

- Bromine substitution () enhances polarizability and halogen-bonding capabilities, making the compound suitable for crystal engineering or as a heavy-atom derivative in X-ray crystallography .

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-5-chloromethyl-2-ethyl-pyridine, and how can regioselectivity challenges be addressed?

Methodological Answer: Synthesis of halogenated pyridines often involves nucleophilic substitution or cross-coupling reactions. For this compound, key steps include:

- Chloromethylation : Use of chloromethylating agents (e.g., ClCH₂OCH₃) under acidic conditions to introduce the chloromethyl group at the C5 position .

- Regioselective Chlorination : Directed lithiation at the C3 position followed by quenching with hexachloroethane or Cl₂ gas to ensure precise substitution .

- Ethyl Group Introduction : Grignard or Friedel-Crafts alkylation for C2 ethylation, requiring anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃) .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 8.2-8.5 ppm for pyridine protons, δ 40-50 ppm for chloromethyl carbons) .

- X-ray Crystallography : Resolves ambiguity in regiochemistry; intermolecular interactions (e.g., Cl⋯Cl contacts) provide structural validation .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 204.0321 for C₈H₉Cl₂N) and fragmentation patterns .

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

Methodological Answer: Bioactivity discrepancies often arise from:

- Solubility Variability : Use standardized DMSO/PBS solutions (e.g., ≤0.1% DMSO) to minimize solvent effects .

- Metabolic Stability : Conduct microsomal assays (e.g., rat liver microsomes) to compare half-life (t₁/₂) and intrinsic clearance (Clₙₜ) across derivatives .

- Target Engagement : Validate via competitive binding assays (e.g., SPR or ITC) to confirm direct interaction with enzymes like CYP1B1 .

Example Workflow:

In-vitro Screening : Test derivatives against a panel of cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination.

SAR Analysis : Correlate substituent effects (e.g., ethyl vs. methyl groups) with potency shifts .

In-silico Docking : Use AutoDock Vina to model binding poses and identify steric/electronic mismatches .

Q. What strategies improve the hydrolytic stability of this compound in aqueous formulations?

Methodological Answer:

- pH Optimization : Maintain pH 6-7 to avoid acid-catalyzed hydrolysis of chloromethyl groups .

- Lyophilization : Formulate as lyophilized powders with cryoprotectants (e.g., trehalose) to reduce water activity .

- Protective Group Chemistry : Temporarily mask reactive sites (e.g., silylation of chloromethyl groups) during storage .

Q. How does the chloromethyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The chloromethyl group acts as both an electron-withdrawing group (EWG) and a potential leaving group:

- Electronic Effects : Enhances electrophilicity at C5, facilitating oxidative addition with Pd(0) catalysts .

- Side Reactions : Competing elimination (e.g., HCl loss) requires careful base selection (e.g., K₂CO₃ vs. Cs₂CO₃) .

Case Study:

- Substrate : this compound + Phenylboronic Acid

- Conditions : Pd(OAc)₂ (5 mol%), SPhos ligand, K₂CO₃, DMF/H₂O (3:1), 80°C, 24h.

- Outcome : 75% yield of C5-arylated product; minimal elimination (<5%) .

Q. What computational methods predict the environmental persistence of this compound?

Methodological Answer:

- QSAR Modeling : Use EPI Suite to estimate biodegradation (e.g., BIOWIN score <2.5 indicates persistence) .

- Molecular Dynamics : Simulate hydrolysis pathways in silico (e.g., Gaussian09 at B3LYP/6-31G* level) to identify vulnerable bonds .

- Ecotoxicity Profiling : Predict LC₅₀ for aquatic organisms via ECOSAR v2.2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.